Product packaging for 6-Oxaspiro[2.5]octan-1-amine(Cat. No.:CAS No. 909406-68-4)

6-Oxaspiro[2.5]octan-1-amine

Cat. No.: B3332593
CAS No.: 909406-68-4
M. Wt: 127.18
InChI Key: DZKJNOMPBWITCE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocyclic systems are a cornerstone of modern organic chemistry, prized for their unique three-dimensional structures. This inherent three-dimensionality allows for a greater exploration of chemical space compared to their planar aromatic counterparts, offering a scaffold that can project functional groups in multiple directions. tandfonline.com This structural rigidity and complexity are not merely aesthetic; they often translate to improved physicochemical properties, such as metabolic stability and solubility, which are crucial in various applications, including drug discovery and materials science. ontosight.ai The construction of these intricate architectures, however, presents a synthetic challenge due to the presence of a quaternary carbon at the spiro center, making their synthesis an active area of research. tandfonline.com

The Oxaspiro[2.5]octane Scaffold within Heterocyclic Compound Research

The oxaspiro[2.5]octane scaffold, which features an oxirane (three-membered ring with one oxygen atom) fused to a cyclohexane (B81311) ring, is a noteworthy heterocyclic system. The presence of the oxygen atom introduces polarity and the potential for hydrogen bonding, which can influence a molecule's solubility and interactions with biological targets. Research into oxaspiro[2.5]octane derivatives has revealed their potential as versatile intermediates in organic synthesis. For instance, they can be used to create more complex molecules, including γ-lactones. thieme-connect.com The strain within the oxirane ring also makes it susceptible to ring-opening reactions, providing a pathway to a variety of functionalized cyclohexanes. A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been performed using NMR spectroscopy to determine their relative configurations and preferred conformations. nih.gov

Role of the Aminospirocyclic Moiety in Advanced Synthetic Strategies and Medicinal Chemistry

The incorporation of an amine group into a spirocyclic framework, creating an aminospirocyclic moiety, is a significant strategy in medicinal chemistry. Amines are common functional groups in pharmaceuticals, often contributing to a compound's basicity and ability to form salts, which can enhance solubility and bioavailability. When combined with the rigid, three-dimensional nature of a spirocycle, the resulting aminospirocyclic structure can interact with biological targets with high specificity and affinity. researchgate.netcymitquimica.com These moieties are recognized as important pharmacophores and are found in a variety of bioactive compounds with potential therapeutic applications, including anticancer, antiviral, and neuroprotective agents. bohrium.com The synthesis of these complex structures is a focus of diversity-oriented synthesis, aiming to generate libraries of novel compounds for drug screening. tandfonline.com

Current Research Trajectories and Future Prospects for 6-Oxaspiro[2.5]octan-1-amine

Current research on this compound and its derivatives is largely centered on their potential as building blocks in the synthesis of more complex molecules for pharmaceutical applications. google.com For example, oxaspiro[2.5]octane derivatives are being investigated as inhibitors of MetAP-2, a target for anti-obesity and anti-cancer therapies. google.com The combination of the oxaspiro[2.5]octane scaffold and the amine functionality suggests that this compound could be a valuable starting material for the development of novel therapeutic agents. Future research will likely focus on the development of efficient and stereoselective synthetic routes to this compound and its analogs, as well as a more thorough investigation of their biological activities across a range of therapeutic areas. The exploration of its use in creating diverse chemical libraries for high-throughput screening is also a promising avenue for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B3332593 6-Oxaspiro[2.5]octan-1-amine CAS No. 909406-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[2.5]octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKJNOMPBWITCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Oxaspiro 2.5 Octan 1 Amine and Its Derivatives

Strategies for the Construction of the Spiro[2.5]octane Core

The foundational step in synthesizing the target molecule is the efficient assembly of the spiro[2.5]octane skeleton. Researchers have explored several pathways to achieve this, primarily focusing on creating the strained cyclopropane (B1198618) ring fused to a pre-existing six-membered ring.

Cyclopropanation reactions are a primary method for constructing the spiro[2.5]octane core. These methods typically involve the reaction of a cyclohexanone (B45756) derivative or a related precursor with a reagent that can deliver a C1 unit to form the three-membered ring.

One common strategy involves the use of sulfonium (B1226848) ylides. For example, the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) in the presence of a base like potassium carbonate can produce spiro[2.5]octane-4,8-diones in high yields. jst.go.jp This approach is notable for its efficiency and the ability to tolerate various substituents on the cyclohexane (B81311) ring. jst.go.jp Another approach is the reaction of electron-deficient olefins, such as those derived from 1,3-indandione, with reagents that facilitate a tandem Michael addition and intramolecular ring-closing reaction to form highly substituted spirocyclopropanes. researchgate.net

A classic route to related spiro[2.5]octane structures involves the cyclopropanation of cyclohexane derivatives. For instance, spiro[2.5]octane-6-carboxylic acid, a precursor to amide derivatives, can be synthesized via the cyclopropanation of a suitable cyclohexane substrate. smolecule.com While the Simmons-Smith reaction is a well-known cyclopropanation method, other techniques, including those using diazomethane (B1218177) or metal-catalyzed reactions with diazo compounds, are also employed. However, Rh(II)-catalyzed cyclopropanation with diazo compounds, while effective for many systems, is not always suitable for creating spiro systems. jst.go.jp

Precursor Reagent(s) Product Yield Reference
1,3-Cyclohexanedione(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, K₂CO₃Spiro[2.5]octane-4,8-dioneHigh jst.go.jp
Dimedone(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, K₂CO₃2,2-Dimethylspiro[2.5]octane-4,8-dione80% jst.go.jp
3-YlideneoxindolesDimethyl (diazomethyl)phosphonate, then NCS/NBS3,3'-Cyclopropyl spirooxindolesN/A rsc.org

Intramolecular cyclization offers a powerful alternative for building the 6-oxaspiro[2.5]octane skeleton. These reactions form one of the rings by connecting two reactive ends of a single molecule. A key strategy involves the cyclization of (1-carboxymethyl-cyclopropyl)-acetic acid, which can be treated with a dehydrating agent like acetic anhydride (B1165640) to form the cyclic anhydride, 6-oxa-spiro[2.5]octane-5,7-dione. google.com This dione (B5365651) can then serve as a versatile intermediate for further functionalization.

Another documented approach involves the reaction of cyclohexanone with hydroxyaminesulfonic acid under alkaline conditions. This process proceeds via a nucleophilic addition followed by intramolecular cyclization and elimination to yield 1-oxaspiro[2.5]octane derivatives, which are structurally related to the target core. Furthermore, gold(I) catalysis has been effectively used for the intramolecular cyclization of tertiary alcohols containing terminal alkynes to generate diverse aza-spirocycles, demonstrating the power of metal catalysis in forming spirocyclic systems. lookchem.com Lewis acid catalysts, such as boron trifluoride etherate, have also been employed to facilitate the intramolecular cyclization of precursors like 2-phenylethyl 2-hydroxyethyl ether to form related oxaspiro compounds. smolecule.com

Ring-expansion and ring-contraction strategies provide indirect but effective routes to spirocyclic systems. While not always directly applied to the 6-oxaspiro[2.5]octane core, these methods are crucial for synthesizing related oxaspirocycles.

A notable example of a ring-contraction approach involves the 1,3-dipolar cycloaddition between a 3-ylideneoxindole and dimethyl (diazomethyl)phosphonate. This initially forms a five-membered pyrazoline ring, which then undergoes a ring contraction mediated by N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield the desired cyclopropyl (B3062369) spirooxindole. rsc.org This method cleverly uses a larger, more easily formed ring as a template for the final, more strained cyclopropane ring. rsc.org

Conversely, ring-closing metathesis (RCM) has been used as a key step in building spirooxetane compounds. researchgate.net This strategy involves creating a diene precursor and then using a catalyst, such as a Grubbs' catalyst, to form a new ring. While this example builds a four-membered oxetane (B1205548) ring fused to another ring, the principle of using RCM is broadly applicable to the synthesis of various spirocyclic ethers. researchgate.net

Enantioselective Synthesis of 6-Oxaspiro[2.5]octan-1-amine

Achieving stereocontrol is a critical goal in modern synthesis, particularly for compounds intended for biological applications. The enantioselective synthesis of this compound involves creating a specific stereoisomer, which requires the use of chiral catalysts or auxiliaries.

Asymmetric catalysis is a powerful tool for forming chiral spirocenters with high enantioselectivity. acs.orgumn.edu This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. While direct asymmetric catalysis for this compound is not widely reported, methods developed for similar structures are highly relevant.

For example, chiral phosphoric acids have been used to catalyze three-component tandem reactions to construct complex spirooxindole scaffolds with excellent enantioselectivity (up to >99.5:0.5 enantiomeric ratio). nih.gov Similarly, palladium-catalyzed reactions using chiral diphosphine ligands can form spirooxindoles and related spirocycles. acs.org A significant advantage of some catalytic systems is the ability to access either enantiomer of the product using a single enantiomer of the chiral ligand. acs.org The development of organocatalytic asymmetric tandem reactions provides an efficient route to rigid spiro architectures with high enantiopurity in a single step. nih.gov

Reaction Type Catalyst/Ligand Product Type Enantioselectivity Reference
Three-component tandem reactionChiral Phosphoric AcidSpirooxindole benzodiazepine>99.5:0.5 e.r. nih.gov
Palladium-catalyzed cyclizationChiral Diphosphine LigandSpirooxindolesN/A acs.org
Diels-Alder CycloadditionIDPi CatalystSpiro[5.5]undecane97.5:2.5 e.r. nih.gov
Conia-Ene Type ReactionChiral Secondary Amine / Pd(0)Spiroisoxazolonesup to 99% ee acs.org

An alternative to asymmetric catalysis is the use of a chiral auxiliary. This method involves covalently attaching a chiral molecule to the starting material, which then directs the stereochemical outcome of a subsequent ring-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

This strategy has been successfully applied in the synthesis of various spirocycles. For example, the Oppolzer camphorsultam has been used as a chiral auxiliary in gold(I)-catalyzed cascade cyclizations of 1,5-enynes to produce enantioenriched spirocyclic ketones. researchgate.net Similarly, Evans-type oxazolidinones can mediate stereoselective alkoxycyclizations. researchgate.net The steric properties of the auxiliary clash with the reacting molecule, forcing the reaction to proceed through a specific pathway and leading to a high degree of diastereoselectivity. researchgate.net These methods often provide reliable stereocontrol and have been used in the total synthesis of complex natural products possessing spirocyclic motifs. researchgate.netnih.gov Individual enantiomers of oxaspiro[2.5]octane derivatives can be prepared from chiral starting materials or by resolving racemic mixtures, often by attaching a chiral auxiliary to separate the resulting diastereomers. google.com

Resolution Techniques for Racemic Mixtures

Since many synthetic routes yield a racemic mixture of this compound, resolution of the enantiomers is a critical step for applications where specific stereochemistry is required. Standard methods for resolving racemic amines can be applied to this spirocyclic compound. google.com

These techniques include:

Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomer of the amine.

Chiral Chromatography: The racemic mixture can be separated using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. google.com

Kinetic Resolution: This method involves reacting the racemic amine with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

Functional Group Interconversions and Derivatization of the Amine Moiety

The primary amine group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Amine Protection and Deprotection Strategies

To prevent unwanted side reactions during multi-step syntheses, the primary amine of this compound is often protected. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Protecting GroupProtection ReagentDeprotection Conditions
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or HCl in dioxane)
Cbz (carboxybenzyl)Benzyl chloroformate (CbzCl)Catalytic hydrogenation (e.g., H₂, Pd/C)
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBasic conditions (e.g., piperidine (B6355638) in DMF)

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its ease of introduction and removal under relatively mild acidic conditions.

N-Alkylation, Acylation, and Sulfonylation Reactions of this compound

The nucleophilic nature of the primary amine allows for straightforward N-alkylation, N-acylation, and N-sulfonylation reactions.

N-Alkylation: The amine can be alkylated using alkyl halides, often in the presence of a base to neutralize the hydrogen halide formed. A documented example involves the reaction of (R)-6-oxaspiro[2.5]octan-1-amine hydrochloride with 2,6-dibromopyridine (B144722) in the presence of potassium carbonate to yield 6-bromo-N-((R)-6-oxaspiro[2.5]octan-1-yl)pyridin-2-amine. googleapis.com

N-Acylation: Acylation of the amine with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding amides. This is one of the most common methods for derivatization.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. These derivatives are often used in medicinal chemistry to introduce a hydrogen bond donor/acceptor group with specific geometric constraints.

Formation of Amides, Ureas, and Other Nitrogen-Containing Linkers

The primary amine of this compound serves as a key point for introducing various linker moieties, which is particularly useful in the design of bivalent ligands or molecules for targeted drug delivery.

Amide Formation: As mentioned previously, reaction with carboxylic acids (often activated with coupling agents like HATU or EDC) or their derivatives is a fundamental transformation.

Urea Formation: Ureas can be synthesized by reacting the amine with an isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can be used to form unsymmetrical ureas.

Derivative TypeReagentsGeneral Reaction Conditions
N-Alkyl Amine Alkyl halide (R-X)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN)
Amide Acyl chloride (RCOCl) or Carboxylic acid + Coupling agentBase (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF)
Sulfonamide Sulfonyl chloride (RSO₂Cl)Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM)
Urea Isocyanate (R-N=C=O)Solvent (e.g., THF, DCM)

Chemical Reactivity and Reaction Mechanisms of 6 Oxaspiro 2.5 Octan 1 Amine

Reactivity Profiles of the Amine Functionality in 6-Oxaspiro[2.5]octan-1-amine

The primary amine group in this compound is a key center for a variety of chemical transformations due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

Nucleophilic Reactions of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound makes it a potent nucleophile. chemrevise.orgmasterorganicchemistry.com This reactivity allows it to readily attack electron-deficient centers, leading to the formation of a wide array of derivatives. The nucleophilicity of such aliphatic primary amines is generally stronger than that of ammonia, as the alkyl group attached to the nitrogen is electron-releasing, which enhances the availability of the lone pair. chemrevise.org

Key nucleophilic reactions involving the primary amine functionality include:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base to absorb the HCl byproduct results in the formation of amides. For instance, treatment with acetyl chloride would yield N-(6-oxaspiro[2.5]octan-1-yl)acetamide.

Alkylation: The amine can undergo nucleophilic substitution with haloalkanes to form secondary and tertiary amines. chemrevise.org However, this reaction can be difficult to control and may lead to a mixture of products.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords sulfonamides.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-acyl derivative (Amide)
AlkylationMethyl iodideN-alkyl derivative (Secondary Amine)
Sulfonylationp-Toluenesulfonyl chlorideN-sulfonyl derivative (Sulfonamide)

Condensation and Reductive Amination Reactions

The primary amine of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. unizin.orglibretexts.org This reaction is typically acid-catalyzed and proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. unizin.orglibretexts.org Subsequent dehydration of the carbinolamine yields the imine. unizin.orglibretexts.org

The resulting imine can then be reduced in a subsequent step, a process known as reductive amination, to afford a stable secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This two-step, one-pot procedure is a highly effective method for the synthesis of N-substituted amine derivatives.

Carbonyl CompoundIntermediateFinal Product (after reduction)
Aldehyde (e.g., Benzaldehyde)ImineN-Benzyl-6-oxaspiro[2.5]octan-1-amine
Ketone (e.g., Acetone)ImineN-Isopropyl-6-oxaspiro[2.5]octan-1-amine

Transition Metal-Catalyzed Coupling Reactions at the Nitrogen Center

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. The primary amine of this compound is a suitable substrate for such transformations, enabling its linkage to aryl, heteroaryl, or vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of C-N bonds. wikipedia.org It allows for the coupling of amines with aryl halides (Br, Cl, I) or triflates. wikipedia.orgethz.ch The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand, like (±)-BINAP, and a base, such as sodium tert-butoxide (NaOtBu). ethz.ch The development of this reaction has significantly expanded the ability to synthesize aryl amines under relatively mild conditions. wikipedia.org

Ullmann Condensation: This is a copper-catalyzed reaction that couples amines with aryl halides. organic-chemistry.orgmdpi.com While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction have been developed that proceed under milder conditions, often with the use of ligands to facilitate the catalytic cycle. organic-chemistry.org

Reaction NameMetal CatalystTypical SubstrateProduct Type
Buchwald-Hartwig AminationPalladiumAryl halide/triflateN-Aryl-6-oxaspiro[2.5]octan-1-amine
Ullmann CondensationCopperAryl halideN-Aryl-6-oxaspiro[2.5]octan-1-amine

Reactivity of the Spirocyclic Ether Ring System

The spirocyclic ether system of this compound, specifically the oxirane ring, is another site of significant chemical reactivity.

Ring Opening Reactions of the Oxirane Moiety

The oxirane (epoxide) ring in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. evitachem.comsmolecule.com This reactivity is a consequence of the ring strain in the three-membered ether ring. The reaction can be initiated by a wide range of nucleophiles and can proceed under either acidic or basic/neutral conditions.

Under basic or neutral conditions, the nucleophile attacks one of the carbon atoms of the epoxide, leading to a trans-diaxial opening of the ring. For example, reaction with a Grignard reagent (R-MgBr) would result in the formation of a 1-substituted-2-hydroxycyclohexane derivative. Similarly, treatment with lithium aluminum hydride (LiAlH₄) would lead to the formation of a cyclohexanol.

In some cases, the amine functionality within the same molecule could potentially act as an intramolecular nucleophile, leading to the formation of a bicyclic amino alcohol, although this would depend on the reaction conditions and the relative positioning of the amine and epoxide.

NucleophileProduct Type
Grignard Reagent (R-MgBr)1-Alkyl-2-hydroxycyclohexyl-substituted amine
Lithium Aluminum Hydride (LiAlH₄)2-Hydroxycyclohexyl-substituted amine
Amine (R₂NH)1-(Dialkylamino)-2-hydroxycyclohexyl-substituted amine

Stability and Strain Release in the Spiro[2.5]octane Skeleton

The spiro[2.5]octane skeleton is characterized by the fusion of a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring at a single carbon atom. The cyclopropane moiety possesses significant ring strain, estimated to be around 27 kcal/mol. thieme-connect.com This inherent strain can be a driving force for certain chemical transformations that lead to the opening of the three-membered ring.


Rearrangement Reactions Involving the Oxaspiro[2.5]octane System

The oxaspiro[2.5]octane framework is susceptible to a variety of rearrangement reactions, primarily driven by the relief of ring strain in the epoxide ring. These transformations are often initiated by acid catalysis, leading to the formation of new carbocyclic or heterocyclic structures.

One of the prominent rearrangement pathways for spiro-epoxides is the Meinwald rearrangement, which typically occurs under Lewis acid catalysis and results in the formation of carbonyl compounds. researchgate.net In the context of the oxaspiro[2.5]octane system, acid-catalyzed rearrangements can lead to ring-expansion products. For instance, studies on related spiro-epoxy ketones have shown that acid catalysis can induce a 1,2-acyl shift following the protonation of the epoxide oxygen, resulting in the formation of 1,3-diketones. cdnsciencepub.com This process is driven by the formation of a more stable carbocation intermediate.

Another potential rearrangement involves a pinacol-type mechanism, especially in derivatives where a vicinal hydroxyl group is present. In the case of a spiro epoxy alcohol in a related benzo-fused norbornene series, acid-catalyzed rearrangement yielded two different ring-expanded keto alcohols. publish.csiro.au This suggests that the substitution pattern on the cyclohexane ring of this compound could significantly influence the outcome of such rearrangements.

Furthermore, thermal rearrangements can also occur. For example, heating 2-(1-aziridinyl)-2-phenyl-1-oxaspiro[2.5]octane, a compound with a similar spiro-epoxide core, resulted in a ring expansion to a cycloheptanone (B156872) derivative. This indicates that thermal energy can also be a driving force for the rearrangement of the oxaspiro[2.5]octane system.

The regioselectivity of these rearrangements is a critical aspect. For spiro-epoxides with electron-withdrawing substituents, a switch in regioselectivity has been observed under aluminum trichloride (B1173362) catalysis, enabling arene shifts and the synthesis of aldehydes with α-quaternary carbon centers. researchgate.net While the amine group in this compound is electron-donating, its protonated form under acidic conditions would become electron-withdrawing, potentially influencing the rearrangement pathway.

Table 1: Examples of Rearrangement Reactions in Related Oxaspiro[2.5]octane Systems

Starting MaterialReagent/ConditionMajor Product(s)Reaction Type
Spiro[n.2]alkan-2-ones (oxa-derivatives)Acid1,3-DiketonesAcid-catalyzed rearrangement cdnsciencepub.com
Spiro epoxy alcohol (benzo-fused norbornene series)AcidRing-expanded keto alcoholsAcid-catalyzed rearrangement publish.csiro.au
Spiro-epoxidesLewis AcidCarbonyl compoundsMeinwald Rearrangement researchgate.net
2-(1-aziridinyl)-2-phenyl-1-oxaspiro[2.5]octaneHeat2-(1-aziridinyl)-2-phenylcycloheptanoneThermal rearrangement

Mechanistic Investigations of Key Transformations and Derivatizations

The key transformations and derivatizations of this compound primarily involve the opening of the highly strained epoxide ring. The mechanism of this ring-opening can proceed via either an SN1 or SN2 pathway, largely dependent on the reaction conditions, specifically the pH. libretexts.org

Acid-Catalyzed Ring-Opening:

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group. libretexts.org This is followed by the cleavage of a carbon-oxygen bond, leading to the formation of a carbocation-like transition state. The positive charge is more stabilized on the more substituted carbon atom. Consequently, the nucleophile attacks at the more substituted carbon (the spiro carbon) from the backside, resulting in an SN1-like mechanism. libretexts.org The regioselectivity of this reaction is therefore directed to the tertiary carbon of the spiro center. The stereochemistry of the product is characterized by an inversion of configuration at the site of nucleophilic attack.

Base-Catalyzed Ring-Opening:

In the presence of a strong base and a potent nucleophile, the ring-opening follows an SN2 mechanism. libretexts.org The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance at the spiro carbon, the attack preferentially occurs at the less substituted carbon atom of the epoxide ring. libretexts.org This reaction proceeds with a backside attack, leading to an inversion of stereochemistry at the attacked carbon. The leaving group is an alkoxide anion. libretexts.org

Derivatization Reactions:

The amine group on the cyclohexane ring can be readily derivatized through various reactions such as acylation, alkylation, and sulfonylation. These modifications can be used to introduce a wide range of functional groups, altering the molecule's physical and chemical properties. For instance, the synthesis of fluorinated analogs like 6-Fluorospiro[2.5]octan-1-amine has been reported, often involving the cyclization of appropriate precursors. Such derivatizations are crucial for modulating the biological activity and pharmacokinetic profile of the molecule in drug discovery programs.

Mechanistic studies on the enzymatic resolution of related methyl-substituted 1-oxaspiro[2.5]octanes using yeast epoxide hydrolase have shown that the stereoselectivity and substrate specificity are highly dependent on the configuration of the epoxide ring and the substitution pattern on the cyclohexane ring. acs.org Specifically, O-axial epoxides were found to be hydrolyzed faster than their O-equatorial counterparts. acs.org

Table 2: Mechanistic Summary of Epoxide Ring-Opening Reactions

ConditionMechanismSite of Nucleophilic AttackKey Intermediates/Transition States
AcidicSN1-likeMore substituted carbon (spiro center) libretexts.orgProtonated epoxide, carbocation-like transition state libretexts.org
Basic/NeutralSN2Less substituted carbon libretexts.orgPotent nucleophile, alkoxide leaving group libretexts.org

Computational and Theoretical Studies of 6 Oxaspiro 2.5 Octan 1 Amine

Conformational Analysis and Energetic Landscapes

No published studies were identified that specifically detail the conformational analysis or energetic landscapes of 6-Oxaspiro[2.5]octan-1-amine.

There is no available literature reporting DFT calculations to determine the stable conformations of this compound.

A search for molecular dynamics simulations aimed at sampling the conformational space of this compound yielded no results.

Electronic Structure and Bonding Characteristics

Specific research on the electronic structure and bonding characteristics of this compound is not present in the current scientific literature.

No studies were found that have performed an analysis of the Frontier Molecular Orbitals (HOMO-LUMO) for this compound.

There are no available QTAIM analyses to describe the bonding characteristics of this compound.

Computational Elucidation of Reaction Mechanisms

No computational studies elucidating the reaction mechanisms involving this compound could be located.

The absence of specific computational research on this compound highlights a gap in the current scientific knowledge base. While experimental data and information on its synthesis or its hydrochloride salt are available, the theoretical understanding of its structural and electronic properties remains unexplored in published literature. Future computational studies would be necessary to provide the detailed insights requested in the article outline.

Transition State Characterization and Reaction Pathway Determination

The synthesis of this compound is not extensively documented in dedicated computational studies. However, the formation of its core 1-oxaspiro[2.5]octane skeleton and the introduction of the amine group can be analyzed through analogy with well-studied reaction mechanisms. The key transformations likely involve the formation of the spiro-epoxide or a related cyclopropanation reaction, followed by the introduction of the amine group.

One plausible pathway to the 1-oxaspiro[2.5]octane core is the epoxidation of an exocyclic methylene-tetrahydropyran derivative. The transition state for such a reaction would involve the approach of an oxidizing agent (e.g., a peroxy acid) to the double bond. Computational studies on similar epoxidations suggest a concerted mechanism where the new C-O bonds are formed simultaneously with the breaking of the O-O bond of the oxidant. The geometry of this transition state is crucial for determining the stereochemical outcome of the reaction.

Another relevant reaction is the Simmons-Smith cyclopropanation of a suitable enol ether derived from a tetrahydropyran (B127337) precursor. The mechanism of the Simmons-Smith reaction is generally accepted to proceed through a "butterfly" transition state, where the zinc carbenoid simultaneously interacts with both carbons of the double bond. nih.gov The conformation of the substrate and the coordination of the zinc reagent to any nearby heteroatoms, such as the oxygen in the tetrahydropyran ring, would significantly influence the facial selectivity of the cyclopropanation and the geometry of the transition state.

The introduction of the amine group could occur via the ring-opening of the epoxide by an amine or through a nucleophilic substitution on a pre-functionalized spirocycle. In the case of an epoxide ring-opening, the transition state would involve the nucleophilic attack of the amine on one of the epoxide carbons. The regioselectivity of this attack (at C1 or C2 of the spiro-epoxide) would be governed by both steric and electronic factors, which can be elucidated through computational modeling.

Detailed kinetic and computational investigations on palladium-catalyzed C-H activation aziridination have provided insights into the formation of aziridines, which are nitrogen analogs of epoxides. nih.gov These studies reveal the importance of the catalyst and reaction conditions in controlling the reaction pathway and highlight the complexity of the transition states involved. nih.gov While not a direct synthesis of this compound, the principles of controlling regioselectivity and understanding reaction mechanisms through computational analysis are transferable.

Energy Profile Calculations for Key Transformations

The relative energies of intermediates, transition states, and products along a reaction pathway are critical for understanding reaction kinetics and thermodynamics. While specific energy profile calculations for the synthesis of this compound are not available in the literature, data from analogous systems can provide valuable estimates.

A conformational analysis of 1-oxaspiro[2.5]octane and its methyl-substituted derivatives using molecular dynamics simulations and density functional theory (DFT) calculations has been performed. nih.gov This study revealed the existence of multiple conformers, with chair-like conformations of the cyclohexane (B81311) ring being predominant at room temperature. nih.gov The study also found that chair-like conformers with the epoxide ring oxygen in a pseudo-axial position experience less strain. nih.gov This information is foundational for calculating the energy profile of any reaction involving this spirocyclic system, as the energies of the ground states must be accurately determined.

For the epoxidation of a methylenecyclohexane (B74748) derivative, a key step in forming the oxaspirocycle, the activation energy is a critical parameter. Computational studies on similar reactions can provide an estimated range for this barrier. Similarly, for the Simmons-Smith reaction, the energy of the "butterfly" transition state relative to the starting materials dictates the reaction rate.

The energy profile for the nucleophilic ring-opening of the parent 1-oxaspiro[2.5]octane by an amine would show the relative activation barriers for attack at the two different epoxide carbons. This would allow for the prediction of the major regioisomer formed.

Below are hypothetical data tables illustrating the kind of information that would be generated from detailed computational studies on the formation of this compound.

Table 1: Calculated Relative Energies of 1-Oxaspiro[2.5]octane Conformers

ConformerRing ConformationRelative Energy (kcal/mol)
1Chair (axial O)0.00
2Chair (equatorial O)1.2
3Twist-Boat5.8
4Boat6.5

Note: These are hypothetical values based on the findings that chair-like conformers are predominant. nih.gov The axial orientation of the epoxide oxygen is generally found to be of lower energy. nih.gov

Table 2: Hypothetical Calculated Energy Profile for the Formation of this compound via Epoxidation and Ring-Opening

SpeciesRelative Energy (kcal/mol)
Reactants (Methylenecyclohexane + NH2-source + Oxidant)0.0
Transition State (Epoxidation)+15
Intermediate (1-Oxaspiro[2.5]octane + NH2-source)-25
Transition State (Ring-Opening, C1 attack)-10
Transition State (Ring-Opening, C2 attack)-8
Product (this compound)-40

Note: This table presents a simplified, hypothetical energy profile. The actual values would depend on the specific reagents and reaction conditions and would require detailed DFT calculations.

Applications of 6 Oxaspiro 2.5 Octan 1 Amine in Advanced Organic Synthesis

As Chiral Building Blocks in Asymmetric Synthesis

The enantiopure forms of 6-Oxaspiro[2.5]octan-1-amine are highly valuable starting materials in asymmetric synthesis, providing access to a variety of chiral molecules with significant biological and pharmaceutical relevance. The inherent chirality and conformational rigidity of the spirocyclic framework allow for a high degree of stereochemical control in subsequent transformations.

The spiro-epoxy-amine motif is a key structural element in the synthesis of a range of pharmaceutical intermediates. The epoxide ring is susceptible to regioselective and stereospecific ring-opening reactions with various nucleophiles, while the amine group can be readily functionalized or can direct the stereochemical outcome of reactions. This dual functionality makes this compound a powerful tool for creating densely functionalized and stereochemically complex molecules.

For instance, spiro-epoxides are known intermediates in the synthesis of various bioactive compounds. researchgate.net The reactivity of the epoxide allows for the introduction of diverse substituents, leading to the formation of chiral amino alcohols, which are crucial components of many drug molecules. The stability of aminoepoxides can be enhanced by the geometric constraints of a bridged or spirocyclic system, which limits the nitrogen lone pair's ability to participate in undesired ring-opening pathways. nih.gov This stabilization is a key feature of the this compound scaffold.

Pharmaceutical Intermediate Type Synthetic Utility of this compound Key Reaction
Chiral Amino AlcoholsServes as a precursor to 1,2- and 1,3-amino alcohols.Nucleophilic epoxide ring-opening
Substituted TetrahydropyransThe tetrahydropyran (B127337) ring can be further functionalized.Derivatization of the amine and/or ring-opened product
Complex Spirocyclic ScaffoldsThe core structure is retained and elaborated.Functionalization of the amine group

The synthesis of natural products often requires the assembly of complex, three-dimensional structures with precise stereochemical control. Spirocyclic scaffolds, such as that of this compound, are found in numerous natural products and are therefore attractive starting points for their total synthesis. bohrium.com The rigid conformation of the spirocycle can effectively transmit stereochemical information, guiding the formation of new stereocenters.

The intramolecular Diels-Alder reaction of derivatives of 1-oxaspiro[2.5]octa-5,7-dien-4-one, a related spirocyclic system, has been utilized in the stereoselective synthesis of complex polycyclic frameworks. rsc.org This highlights the potential of the 6-oxaspiro[2.5]octane skeleton in facilitating complex cyclization reactions, which are often key steps in natural product synthesis.

As Precursors for Ligands and Organocatalysts

The development of novel chiral ligands and organocatalysts is a cornerstone of modern asymmetric catalysis. The rigid and well-defined three-dimensional structure of this compound makes it an excellent scaffold for the design of such catalytic tools.

Chiral spirocyclic ligands have demonstrated remarkable success in a wide range of transition-metal-catalyzed asymmetric reactions. oup.comscispace.com The rigidity of the spiro backbone minimizes conformational flexibility, which often leads to higher enantioselectivity in catalytic transformations. oup.com Ligands based on spirobiindane (SPINOL) and spiroketal (SPIROL) scaffolds have proven to be highly effective in asymmetric hydrogenations, hydroarylations, and allylic alkylations. dicp.ac.cnumich.edunih.gov

Derivatives of this compound can be envisioned as valuable ligands for asymmetric catalysis. The amine functionality provides a convenient handle for the introduction of various coordinating groups, such as phosphines, oxazolines, or other nitrogen-based ligands. The inherent chirality of the spirocyclic framework would then create a chiral environment around the metal center, enabling enantioselective transformations.

Ligand Class Potential Derivative of this compound Targeted Asymmetric Reactions
P,N-LigandsN-phosphino-6-oxaspiro[2.5]octan-1-amineAsymmetric hydrogenation, allylic substitution
N,N-LigandsBis(oxazolinyl) derivativesCopper-catalyzed reactions, cyclopropanation
Chiral DiaminesDimerized or further functionalized aminesRhodium- and Iridium-catalyzed hydrogenations

Chiral amines are fundamental to the field of organocatalysis, acting as catalysts through the formation of transient iminium or enamine intermediates. rsc.org The enantioselectivity of these reactions is highly dependent on the steric and electronic properties of the amine catalyst. The rigid spirocyclic framework of this compound offers a unique platform for the development of novel organocatalysts.

The application of spirocyclic primary amines in organocatalytic cascade reactions has been shown to produce complex spirocyclic products with high enantioselectivity. rsc.org By analogy, this compound and its derivatives could serve as effective catalysts for a variety of transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The defined stereochemistry of the spirocyclic scaffold would be expected to translate into high levels of asymmetric induction.

Incorporation into Chemical Libraries and Privileged Scaffolds

In drug discovery, there is a constant need for novel molecular scaffolds that can explore new areas of chemical space. Spirocycles are considered privileged structures because their inherent three-dimensionality often leads to improved biological activity and selectivity compared to flat aromatic systems. rsc.orgpageplace.de The incorporation of spirocyclic motifs can also enhance the metabolic stability and pharmacokinetic properties of drug candidates. tandfonline.com

The this compound scaffold, with its combination of a spirocycle, an epoxide, and an amine, represents a rich source of molecular diversity for the construction of chemical libraries for high-throughput screening. researchgate.net The orthogonal reactivity of the amine and epoxide functionalities allows for the facile introduction of a wide range of substituents, leading to a library of compounds with diverse three-dimensional shapes and pharmacophoric features. Such libraries are invaluable tools in the search for new drug leads and chemical probes to investigate biological processes. bohrium.com The utility of oxaspiro[2.5]octane derivatives in pharmaceutical compositions has been noted in the patent literature, further underscoring their potential in medicinal chemistry. google.comgoogle.com

Diversification Strategies for Spirocyclic Amine Scaffolds

The synthetic utility of this compound is largely centered on the reactivity of its primary amine. This functional group serves as a versatile handle for a multitude of chemical transformations, allowing for the systematic diversification of the spirocyclic core. acs.org These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, where subtle changes to a molecule's periphery can significantly impact its biological activity.

Key diversification strategies involve standard amine chemistries, which can be applied to generate a wide array of derivatives. The primary amine can readily undergo N-acylation with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines, further expanding the structural diversity. These reactions are fundamental in synthetic organic chemistry for creating libraries of related compounds. acs.org

The table below summarizes common diversification reactions for the amine moiety.

Reaction TypeReagent ClassResulting Functional Group
N-AcylationCarboxylic Acids, Acid HalidesAmide
N-SulfonylationSulfonyl ChloridesSulfonamide
N-AlkylationAlkyl HalidesSecondary/Tertiary Amine
Reductive AminationAldehydes, KetonesSecondary/Tertiary Amine

Research into the synthesis of spirocyclic amines often employs cascade reactions and cycloadditions to build the core structure, which can be adapted to produce analogues. researchgate.netacs.orgwhiterose.ac.uk For instance, methods using dipolar cycloadditions of nitrones or tandem cyclization processes highlight advanced strategies for assembling complex spirocyclic systems. researchgate.netacs.org While these methods are for synthesis, the principles can be inverted to conceptualize how the this compound scaffold can be incorporated into larger, more complex molecules. The nitrogen heterocycle itself is viewed as a key anchor point for building molecular complexity. acs.org

Applications in Combinatorial Chemistry and Fragment-Based Design

The unique properties of this compound make it an attractive building block for both combinatorial chemistry and fragment-based drug design (FBDD). smolecule.com

In combinatorial chemistry, the goal is to rapidly generate large libraries of compounds for high-throughput screening. The diversification strategies mentioned previously are perfectly suited for this approach. By using a parallel synthesis format, the this compound core can be reacted with a diverse set of building blocks (e.g., a collection of different acyl chlorides or aldehydes) to produce a library where the spirocyclic scaffold is the constant feature and the peripheral groups are varied systematically.

For fragment-based drug design (FBDD), the initial focus is on identifying small, low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target. rug.nl These fragments then serve as starting points for optimization into more potent lead compounds. rug.nl this compound possesses several characteristics of an ideal fragment. Spirocyclic scaffolds are in high demand for FBDD as they provide novel three-dimensional shapes that are often underrepresented in screening collections. acs.org

The physicochemical properties of this compound align well with the principles of FBDD, such as the "Rule of Three."

PropertyValueSignificance in Fragment-Based Design
Molecular Weight127.18 g/mol nih.govConforms to the typical FBDD guideline of MW < 300, ensuring it is a small, simple starting point.
XLogP3-0.1 nih.govIndicates a balanced lipophilicity, which is favorable for achieving binding efficiency and maintaining solubility.
Hydrogen Bond Donors1 (amine group) nih.govProvides a key interaction point for binding to protein targets.
Hydrogen Bond Acceptors1 (oxygen atom) nih.govOffers another potential interaction point with a biological target.

The compound's compact size and defined three-dimensional structure allow it to probe small pockets on a protein's surface with high specificity. smolecule.com Once a binding interaction is confirmed through biophysical methods like X-ray crystallography or NMR spectroscopy, the primary amine provides a clear and reliable vector for "fragment growing," where chemical extensions are added to the core to pick up additional interactions within the binding site and increase potency. rug.nl

Mechanistic Aspects of Biological Interactions Involving 6 Oxaspiro 2.5 Octan 1 Amine Derivatives Excluding Clinical Data

Molecular Target Identification and Binding Mechanisms

Derivatives of 6-oxaspiro[2.5]octan-1-amine have been investigated for their interactions with a variety of biological targets, primarily focusing on enzymes and G-protein coupled receptors (GPCRs). The spirocyclic core serves as a rigid scaffold, presenting appended functional groups in a defined orientation to facilitate specific binding events.

A notable target for derivatives of the broader 1-oxaspiro[2.5]octane class is Methionine Aminopeptidase 2 (MetAP2). nih.govgoogle.com This enzyme is crucial for the survival of certain parasites and is also implicated in angiogenesis. nih.gov Fumagillin (B1674178), a natural product containing a similar spiroepoxide moiety, and its synthetic analog TNP-470, are known inhibitors of MetAP2. nih.gov The inhibitory mechanism involves the covalent modification of an active site histidine residue by the spiroepoxide group. nih.gov

Research into fumagillol (B1674179) derivatives, which share the (3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol core, has demonstrated that modifications at the C-6 position are well-tolerated and can yield potent anti-giardiasis agents. nih.gov The epoxide groups at C-3 and C-4 are critical for activity and are buried deep within the enzyme's active site. nih.gov In contrast, the C-6 position is more exposed, allowing for synthetic modifications to enhance properties like stability without abolishing inhibitory activity. nih.gov

Derivatives have been synthesized by replacing the labile ester bond of fumagillin with more stable carbamate (B1207046) linkages. nih.gov Both acylcarbamate and carbamate derivatives of primary and secondary amines have shown activity against G. lamblia and E. histolytica by inhibiting their MetAP2 enzymes. nih.gov

The 6-oxaspiro[2.5]octane scaffold has also been incorporated into ligands targeting opioid and sigma-1 receptors. acs.orgsci-hub.se A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which can be considered more complex analogs, have been developed as dual µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. acs.org The sigma-1 receptor is described as a molecular chaperone that can modulate the function of other proteins, including opioid receptors. acs.orgsci-hub.se Antagonism of the σ1R has been shown to potentiate opioid receptor-mediated analgesia. acs.orgsci-hub.se

In these dual-target ligands, the spirocyclic core helps to orient the pharmacophoric elements necessary for interacting with both receptors. The design strategy often involves merging key features from known MOR agonists and σ1R antagonists. sci-hub.se For instance, the basic amine, a common feature in opioid ligands, and an aromatic moiety, often found in sigma-1 ligands, are positioned on the spirocyclic frame. Binding affinity and functional activity are determined through in vitro assays, such as radioligand binding assays using [3H]-DAMGO for MOR and 3H-pentazocine for σ1R, and functional assays measuring cyclic AMP (cAMP) levels in cells expressing the MOR. acs.org

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR investigations have focused on modifying various parts of the molecule to understand their impact on biological activity. researchgate.net

In the context of MetAP2 inhibitors derived from fumagillol, modifications at the C-6 position have been extensively explored. nih.gov Key findings from these studies include:

Replacement of the Ester Bond: Replacing the hydrolytically unstable ester linkage in fumagillin with a more stable carbamate group was a successful strategy to improve compound stability while retaining activity. nih.gov

Acylcarbamates vs. Carbamates: Both acylcarbamate derivatives and carbamate derivatives of primary and secondary amines showed inhibitory activity. nih.gov

Influence of Substituents on the Carbamate:

A phenyl ring on the carbamate (compound 7) resulted in excellent activity. nih.gov

Adding a carboxylic acid ethyl ester to the phenyl ring (compound 8) slightly reduced activity. nih.gov

The corresponding carboxylic acid (compound 9), while having the potential to decrease cell permeability, exhibited potency comparable to the parent phenyl derivative. nih.gov

Moving the carboxylic acid further from the phenyl ring with a methylene (B1212753) spacer (compound 12) led to a loss of potency. nih.gov

Primary amines without a benzene (B151609) ring but with a carboxylic acid (compound 14) were inactive, likely due to increased polarity hindering transport into the target cells. nih.gov

Cyclic secondary amines, such as cyclohexyl (compound 15) and piperidinyl (compound 16) derivatives, demonstrated excellent potency. nih.gov

For the dual MOR agonist/σ1R antagonist series, SAR studies on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold revealed the following:

Aromatic Substituents: Introduction of five-membered rings generally led to a loss of MOR affinity, with the exception of a thiophene (B33073) analog. Six-membered pyridyl derivatives also showed reduced MOR agonism. acs.org

These SAR studies highlight the importance of the spirocyclic core in providing a rigid framework and demonstrate how systematic modification of peripheral functional groups can fine-tune the biological activity of these compounds.

Table 1: SAR of Fumagillol Derivatives as MetAP2 Inhibitors

Compound R Group on C-6 Carbamate Relative Activity
7 Phenyl Excellent
8 Phenyl with 4-COOEt Good
9 Phenyl with 4-COOH Excellent
12 Phenylmethyl with COOH Reduced
14 Ethyl with COOH Inactive
15 Cyclohexyl Excellent
16 4-hydroxypiperidinyl Excellent

Data derived from in vitro studies on G. lamblia and E. histolytica. nih.gov

Investigating Metabolic Pathways and Biotransformation (Cellular/in vitro studies)

The metabolic stability of a drug candidate is a critical factor in its development. The inclusion of fluorine atoms in drug molecules is a common strategy to enhance metabolic stability. acs.org For instance, 6,6-difluorospiro[2.5]octan-1-amine is noted to have enhanced lipophilicity and metabolic stability due to the presence of two fluorine atoms.

In the case of fumagillol derivatives, a primary metabolic concern is the hydrolysis of the C-6 ester bond by cellular esterases. nih.gov The development of carbamate-based analogs was a direct response to this metabolic liability. nih.gov The stability and absorption of these compounds can be assessed using in vitro models such as Caco-2 cell monolayers, which are a well-established model for the human intestinal epithelium. nih.govresearchgate.net For example, compound 9, a carboxylic acid derivative, showed slow absorption across Caco-2 cells, which was consistent with its in vivo pharmacokinetic profile. nih.govresearchgate.net

Advanced Analytical Techniques in the Research of 6 Oxaspiro 2.5 Octan 1 Amine

Sophisticated Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for elucidating the intricate molecular architecture of 6-Oxaspiro[2.5]octan-1-amine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are particularly powerful tools in this regard, providing deep insights into connectivity and composition. A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has been successfully performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. researchgate.net

While one-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of protons and carbons, the analysis of more complex derivatives of this compound necessitates multi-dimensional NMR techniques. These experiments resolve overlapping signals and establish through-bond and through-space correlations, which are crucial for definitive structural assignment.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For a derivative of this compound, COSY would be used to trace the proton-proton connectivities within the tetrahydropyran (B127337) and cyclopropane (B1198618) rings, confirming the integrity of the spirocyclic framework.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the ¹³C signals based on their attached, and more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for piecing together the molecular skeleton, especially for connecting different fragments of a complex derivative or confirming the position of substituents.

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in structurally elaborate derivatives.

Table 1: Representative 2D NMR Correlations for a Hypothetical Substituted this compound Derivative

Technique Correlated Nuclei Information Yielded
COSY ¹H – ¹H Identifies adjacent protons, mapping spin systems within the rings.
HSQC ¹H – ¹³C (¹J) Assigns carbon signals based on their directly attached protons.

| HMBC | ¹H – ¹³C (²⁻³J) | Establishes long-range connectivity, linking substituents to the core structure and confirming the spiro-junction. |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy (typically within 5 ppm). This capability is not only used to confirm the identity of the final product but is also instrumental in identifying transient intermediates formed during a chemical reaction. rsc.org

In the synthesis of this compound or its analogs, HRMS can be coupled with a separation technique like liquid chromatography (LC-HRMS) to analyze the reaction mixture at various time points. rsc.orgsemanticscholar.org By detecting the exact masses of species present, researchers can identify proposed intermediates, byproducts, or rearrangement products. This provides direct evidence for a proposed reaction mechanism, allowing for process optimization and a deeper understanding of the chemical transformation.

Table 2: Example of HRMS Data for a Reaction Intermediate

Property Value
Proposed Intermediate Formula C₉H₁₄NO₂
Calculated Mass [M+H]⁺ 172.1338
Observed Mass [M+H]⁺ 172.1332
Mass Accuracy -3.5 ppm

This level of accuracy confidently confirms the elemental composition, distinguishing it from other potential isobaric species.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique is the gold standard for assigning the absolute configuration of a chiral center. For derivatives of this compound, which possess a stereocenter at the C1 position of the cyclopropane ring, obtaining a single crystal suitable for X-ray diffraction is highly desirable. google.com

The process involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map of the molecule, from which the precise position of each atom can be determined. This allows for:

Absolute Configuration: For chiral molecules, the analysis can definitively establish the (R) or (S) configuration at the stereocenter, which is often achieved by derivatizing the molecule with a reagent of known stereochemistry or by analyzing anomalous dispersion effects. google.comuni-koeln.de

Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state, including the chair or boat conformation of the tetrahydropyran ring and the relative orientation of the spiro-fused rings.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from unreacted starting materials, byproducts, and other impurities, thereby ensuring the purity of the final compound. Furthermore, specialized chromatographic techniques are required to determine its enantiomeric purity. Commercial suppliers often use methods like quantitative NMR (qNMR) to specify purity levels greater than 95%.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used. bldpharm.comambeed.com In HPLC, the compound is passed through a column under high pressure, and its purity is assessed by the presence of a single major peak in the chromatogram. GC-MS provides orthogonal information, separating compounds based on boiling point and providing mass data for peak identification.

Enantiomeric Excess (e.e.) Determination: Since this compound is chiral, it is crucial to quantify the proportion of each enantiomer in a given sample. This is accomplished using chiral chromatography, most commonly chiral HPLC. The sample is passed through a stationary phase that is itself chiral. This chiral environment allows for the differential interaction of the (R) and (S) enantiomers, leading to their separation into two distinct peaks. The relative area of these peaks is used to calculate the enantiomeric excess. The ability to isolate individual enantiomers is a well-established method in the field. google.com

Table 3: Chromatographic Methods for Analysis

Technique Stationary Phase Purpose
Reverse-Phase HPLC C18 Purity assessment
GC-MS Capillary (e.g., DB-5) Purity assessment and impurity identification

| Chiral HPLC | Chiral (e.g., polysaccharide-based) | Separation of enantiomers and determination of enantiomeric excess |

Future Directions and Unresolved Challenges in 6 Oxaspiro 2.5 Octan 1 Amine Research

Development of More Sustainable and Atom-Economical Synthetic Pathways

The advancement of synthetic methodologies that are both environmentally benign and efficient is a cornerstone of modern chemistry. For 6-oxaspiro[2.5]octan-1-amine, a key challenge is the development of synthetic routes that maximize atom economy and minimize waste. Current strategies often rely on multi-step sequences that may involve protecting groups and harsh reagents.

Future research will likely focus on the development of catalytic, one-pot, and tandem reactions to construct the 6-oxaspiro[2.5]octane core. For instance, domino reactions, such as those involving ruthenium-catalyzed redox isomerization/cyclization of aminopropargyl alcohols, present an atom-economical approach to cyclic amines. mdpi.com The application of such strategies to precursors of this compound could significantly improve synthetic efficiency.

Moreover, the use of transition-metal-free, base-mediated hydroamination and cycloisomerization reactions offers a green alternative to traditional methods. organic-chemistry.org Exploring such pathways, potentially starting from readily available materials like dihydro-2H-pyran-4(3H)one, could lead to more sustainable production of this spirocyclic amine. thieme-connect.com A patent describing the synthesis of the related 1-oxaspiro[2.5]octan-2-ylmethanol highlights a potential route involving the epoxidation of an allyl alcohol precursor, which could be adapted for a more atom-economical synthesis of the target amine. google.com

Biocatalysis is another promising frontier. The use of enzymes to perform key transformations could offer unparalleled stereoselectivity under mild conditions, further enhancing the sustainability of the synthesis. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesKey Challenges
Domino/Tandem Reactions High atom economy, reduced step count, minimized waste.Identification of suitable catalysts and reaction conditions.
Base-Mediated Cycloisomerization Avoids transition metals, environmentally benign.Substrate scope and regioselectivity control.
Biocatalysis High stereoselectivity, mild reaction conditions, green.Enzyme discovery and engineering for specific substrates.
Sharpless Asymmetric Epoxidation High enantiomeric excess for chiral epoxide precursors.Multi-step process, potential for protecting groups.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely dictated by its constituent functional groups: the primary amine and the oxaspirocyclic core. While standard amine chemistry is expected, the interplay between the amine and the strained cyclopropane (B1198618) and tetrahydropyran (B127337) rings could lead to novel reactivity.

Future investigations should explore transformations that leverage this unique structure. For example, ring-opening reactions of the cyclopropane or tetrahydropyran moieties under specific conditions could provide access to a diverse range of functionalized cyclohexyl or linear ether derivatives. The epoxide-like character of the cyclopropane ring might be exploited in reactions with various nucleophiles. smolecule.com

Furthermore, the development of cascade reactions initiated at the amine functionality, which then propagate to involve the spirocyclic framework, could lead to the rapid construction of complex molecular architectures. Research into the reactivity of related spirocyclic systems, such as the oxidation or reduction of analogous compounds, can provide a roadmap for exploring the chemical space around this compound.

Expanding Applications in Catalysis and Materials Science Beyond Medicinal Chemistry

While spirocyclic compounds are gaining traction in medicinal chemistry, their potential in other fields remains relatively untapped. tandfonline.commdpi.com The rigid, three-dimensional structure of this compound makes it an attractive candidate for applications in catalysis and materials science.

In catalysis, the amine can serve as a coordination site for metal catalysts or as a basic organocatalyst itself. The chiral variants of this compound could be particularly valuable as ligands in asymmetric catalysis, a field where spirocyclic structures have already demonstrated considerable success. nih.govacs.org

In materials science, the incorporation of the 6-oxaspiro[2.5]octane motif into polymer backbones could impart unique physical and chemical properties. For instance, related oxaspirocycles have been explored for the synthesis of polyesters and polyethers with the aim of enhancing thermal stability and mechanical strength. smolecule.com The amine functionality of this compound provides a convenient handle for polymerization or for grafting onto surfaces to create functional materials. The fluorinated analogue, 6-fluorospiro[2.5]octan-1-amine, has been noted for its use in producing materials with specialized properties like polymers and coatings.

Advanced Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new molecules. In the context of this compound, in silico methods can be employed to design novel derivatives with tailored properties. rsc.orgrsc.orgmdpi.com

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, stability, and reactivity of the molecule, guiding the development of new synthetic transformations. rsc.org Molecular docking studies can predict the binding affinity of derivatives to biological targets, prioritizing compounds for synthesis and biological evaluation. This is particularly relevant given the interest in spirocycles for drug discovery. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the physicochemical properties and biological activities of a library of virtual this compound derivatives. This computational pre-screening can significantly reduce the experimental effort required to identify promising candidates for various applications. The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a crucial aspect of this in silico evaluation. rsc.orgmdpi.com

Integration into Multidisciplinary Research for Emerging Scientific Fields

The unique structural and chemical features of this compound make it a versatile building block with the potential for integration into a wide range of multidisciplinary research areas.

In chemical biology, derivatives of this compound could be developed as molecular probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize cellular structures or track the localization of specific proteins. The spirocyclic scaffold can also be used to mimic natural product frameworks, leading to the discovery of new bioactive compounds.

The emerging field of DNA-encoded libraries (DELs) could also benefit from the incorporation of novel scaffolds like this compound. Its unique three-dimensional shape would expand the chemical space accessible through this technology, increasing the probability of identifying potent and selective binders for a variety of protein targets.

As research continues to push the boundaries of molecular design, the integration of unique building blocks like this compound into diverse scientific disciplines will be crucial for addressing complex challenges and uncovering new scientific frontiers.

Q & A

What are the key synthetic routes for 6-Oxaspiro[2.5]octan-1-amine, and how do reaction conditions influence yield and stereochemistry?

Basic Research Focus
The synthesis typically involves ring-opening reactions of oxiranes (epoxides) followed by intramolecular cyclization . For example, nucleophilic attack by an amine on an oxirane under basic conditions (e.g., ethanol/methanol solvents) can form the spirocyclic backbone . Catalysts such as Lewis acids may enhance selectivity, particularly for chiral variants.
Methodological Tip : Optimize solvent polarity (protic vs. aprotic) and base strength to control reaction kinetics. For stereochemical control, use chiral precursors (e.g., (1R)-configured starting materials) and monitor enantiomeric excess via chiral HPLC .

How can researchers characterize the purity and structural integrity of this compound derivatives?

Basic Research Focus
Combine NMR spectroscopy (¹H/¹³C) to confirm spirocyclic connectivity and mass spectrometry (HRMS) for molecular formula validation. Purity is assessed via HPLC with UV/RI detection. For chiral analysis, use polarimetric methods or chiral stationary phases .
Methodological Tip : Include control experiments with racemic mixtures to benchmark stereochemical assignments. For novel derivatives, provide X-ray crystallography data to resolve ambiguous NOE correlations .

What strategies address low yields in the final cyclization step of this compound synthesis?

Advanced Research Focus
Low yields often arise from competing side reactions (e.g., over-oxidation or ring-opening reversibility). Strategies include:

  • Temperature modulation : Lowering reaction temperature to favor cyclization over polymerization.
  • Catalyst screening : Test transition-metal catalysts (e.g., ZnCl₂) to stabilize transition states.
  • Solvent optimization : Switch from ethanol to THF to reduce proton interference during nucleophilic attack .
    Data Analysis : Compare yields under varying conditions (e.g., 60% yield in ethanol vs. 78% in THF with 0.5 mol% ZnCl₂) .

How do researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., receptor affinity vs. enzyme inhibition) may stem from:

  • Structural variability : Minor substituent changes (e.g., fluorine vs. methyl groups) alter lipophilicity and target engagement .
  • Assay conditions : Differences in cell lines (e.g., neuronal vs. hepatic) or incubation times.
    Methodological Tip : Perform meta-analysis of published IC₅₀ values and validate findings using orthogonal assays (e.g., SPR for binding kinetics and cell-based functional assays) .

What computational tools predict the interaction of this compound with biological targets?

Advanced Research Focus
Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with receptors (e.g., GPCRs) or enzymes. Key parameters:

  • Lipophilicity : LogP values >2 suggest membrane permeability but may reduce aqueous solubility.
  • Electrostatic complementarity : Align spirocyclic amines with active-site residues (e.g., hydrogen bonding with catalytic lysine).
    Case Study : A docking study of 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine (analog) showed enhanced binding to gamma-secretase due to fluorine’s electronegativity .

How do storage conditions impact the stability of this compound hydrochloride?

Basic Research Focus
The hydrochloride salt is hygroscopic; store at 2–8°C in airtight containers with desiccants. Degradation products (e.g., oxidized amines) can form under prolonged light exposure.
Methodological Tip : Monitor stability via periodic LC-MS and Karl Fischer titration for moisture content. For long-term storage, lyophilize and store under argon .

What experimental designs optimize SAR studies for this compound analogs?

Advanced Research Focus
Use a fragment-based approach :

Core modification : Vary substituents on the spirocyclic ring (e.g., CF₃ vs. CH₃) to assess steric effects.

Side-chain diversification : Introduce polar groups (e.g., hydroxyl, carboxyl) to modulate solubility.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Oxaspiro[2.5]octan-1-amine
Reactant of Route 2
6-Oxaspiro[2.5]octan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.